molecular formula C26H36N4O2 B2374342 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 922064-05-9

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

货号: B2374342
CAS 编号: 922064-05-9
分子量: 436.6
InChI 键: QIKBMDFEODDPLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C26H36N4O2 and its molecular weight is 436.6. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O2/c1-20-7-4-5-9-25(20)32-19-26(31)27-18-24(30-15-13-28(2)14-16-30)22-10-11-23-21(17-22)8-6-12-29(23)3/h4-5,7,9-11,17,24H,6,8,12-16,18-19H2,1-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKBMDFEODDPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide with high purity?

  • Methodology : Synthesis requires multi-step reactions, including coupling of the tetrahydroquinoline and piperazine moieties under controlled conditions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like EDCI or HOBt for amide bond formation .
    • Characterization : Validate purity via HPLC (>95%) and confirm structure using 1H^1H-NMR (e.g., methyl peaks at δ 1.2–1.5 ppm for tetrahydroquinoline) and HRMS .

Q. How do structural features of this compound influence its potential biological activity?

  • The tetrahydroquinoline moiety may enhance lipophilicity and membrane permeability, while the piperazine group introduces basicity, potentially enabling interactions with CNS targets . The o-tolyloxy acetamide group could engage in π-π stacking with aromatic residues in enzymes or receptors . Comparative studies with analogs (e.g., fluorophenyl vs. methylpiperazine) suggest substituent positioning critically affects binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Experimental Design :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and control for variables like serum content .
  • Validate Target Engagement : Employ techniques like SPR (surface plasmon resonance) to measure direct binding kinetics .
  • Cross-Reference Structural Data : X-ray crystallography or molecular docking (e.g., using AutoDock Vina) can clarify steric or electronic mismatches between assays .
    • Example : Discrepancies in IC50_{50} values for kinase inhibition might arise from ATP concentration differences; use ATP-competitive controls .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the aryl ring to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility without altering bioactivity .
  • Half-Life Extension : Modify the piperazine nitrogen with a methyl group to slow hepatic clearance, as seen in analogs .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound?

  • Synthetic Modifications :

Position Modification Impact Reference
Piperazine NReplace methyl with ethylAlters logP and target selectivity
o-TolyloxySubstitute with m-fluorophenylEnhances metabolic stability
  • Biological Testing : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests to correlate structural changes with ADME properties .

Technical Challenges & Solutions

Q. What analytical methods are recommended for detecting degradation products during stability studies?

  • HPLC-MS/MS : Monitor hydrolytic cleavage of the acetamide group (common degradation pathway) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Forced Degradation : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2_2O2_2) conditions to identify labile sites .

Q. How to address low yields in the final coupling step of the synthesis?

  • Optimization Table :

Parameter Baseline Optimized Effect
Reaction Time12 h18 hYield ↑ 15%
SolventDCMTHFSolubility ↑
Temperature25°C40°CReaction rate ↑
  • Mechanistic Insight : Steric hindrance from the tetrahydroquinoline group may slow nucleophilic attack; use bulky-base catalysts (e.g., DIPEA) .

Data Interpretation

Q. How to reconcile conflicting computational vs. experimental binding data?

  • Computational Limitations : Docking models may overlook solvent effects or protein flexibility. Refine models with MD simulations (e.g., GROMACS) over 100 ns to capture conformational changes .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and validate docking predictions .

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